molecular formula C14H16ClN3OS B2978939 4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667436-15-9

4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2978939
CAS RN: 667436-15-9
M. Wt: 309.81
InChI Key: GBNCQLMXTDNDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, also known as ACMT, is an organic compound with a unique chemical structure and properties. It has been studied extensively in recent years due to its potential applications in various fields. ACMT is a heterocyclic compound containing a thiol group, an allyl group, and a chloro-methylphenoxyethyl group. It is a colorless liquid at room temperature and has a boiling point of 179 °C.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, highlighting methodologies for preparing derivatives with potential biological activities. These compounds are characterized by elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy, demonstrating diverse chemical properties and potential for further functionalization (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Biological Activities

  • Eugenol derivatives, structurally related to the 4-allyl group, have been synthesized and evaluated for their anticancer activity against breast cancer cells. This research indicates that these compounds exhibit significant cytotoxicity, comparable to standard drugs, and could serve as leads for anticancer drug development (Alam, 2022).
  • Another study describes the synthesis of eugenol-fluorinated triazole derivatives and their evaluation as fungicides. The research found that specific derivatives showed promising fungicidal activity against pathogens affecting papaya fruits, suggesting potential agricultural applications (Lima et al., 2022).

Material Science Applications

  • In material science, the compound has been utilized in the synthesis of new polymers with thiol-ene/thiol-epoxy materials, showcasing innovative approaches to creating multifunctional materials with potential applications in various industries (Acebo et al., 2016).

Future Directions

: Santa Cruz Biotechnology : Sigma-Aldrich : Sigma-Aldrich : Ambeed

properties

IUPAC Name

3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-4-7-18-13(16-17-14(18)20)10(3)19-12-6-5-11(15)8-9(12)2/h4-6,8,10H,1,7H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCQLMXTDNDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.